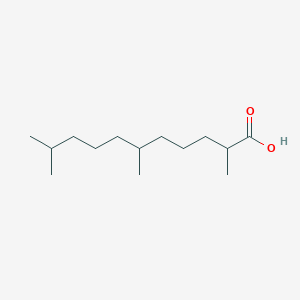
2,6,10-Trimethylundecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10-Trimethylundecanoic acid is a branched-chain fatty acid that has been found to have various biochemical and physiological effects. It is commonly used in scientific research to investigate its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Total Synthesis : A study describes the total synthesis of a compound related to 2,6,10-trimethylundecanoic acid, demonstrating the chemical synthesis process from commercially available materials (Zhang et al., 2008).
Metabolic Pathways and Microbial Degradation
- Metabolism by Marine Bacteria : A marine bacterium efficiently degraded a compound structurally related to 2,6,10-trimethylundecanoic acid, providing insight into microbial degradation pathways of similar compounds (Rontani et al., 1997).
Peroxisomal Disorders Study
- Peroxisomal Oxidation Systems : A study focusing on peroxisomal disorders analyzed the stereochemistry of oxidation systems, involving compounds related to 2,6,10-trimethylundecanoic acid, revealing insights into peroxisomal fatty acid metabolism (Ferdinandusse et al., 2002).
Chemical Reactivity and Kinetics
- Chemical Kinetics : Research on the chemical kinetics of a similar compound to 2,6,10-trimethylundecanoic acid contributes to understanding the reactivity and potential applications in fuel and combustion systems (Yu et al., 2020).
Isoprenoid Compounds in Marine Algae
- Occurrence in Algae and Sediments : A study identified isoprenoid compounds, structurally similar to 2,6,10-trimethylundecanoic acid, in marine algae and sediments, indicating their natural occurrence and potential ecological roles (Rowland et al., 1985).
Propiedades
Número CAS |
1115-94-2 |
|---|---|
Nombre del producto |
2,6,10-Trimethylundecanoic acid |
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
2,6,10-trimethylundecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-11(2)7-5-8-12(3)9-6-10-13(4)14(15)16/h11-13H,5-10H2,1-4H3,(H,15,16) |
Clave InChI |
QFIWFUDXERFOIY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)C(=O)O |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)C(=O)O |
Otros números CAS |
1115-94-2 |
Descripción física |
Solid |
Sinónimos |
2,6,10-Trimethylundecanoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



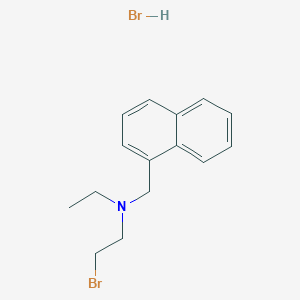
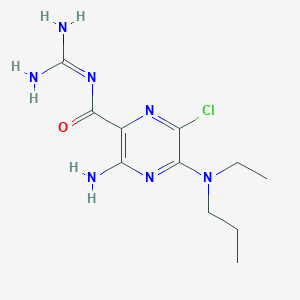
![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)
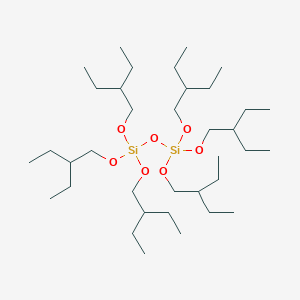
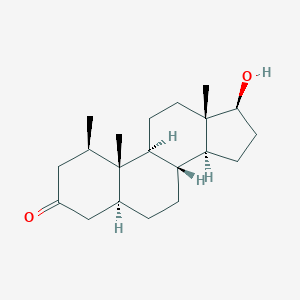
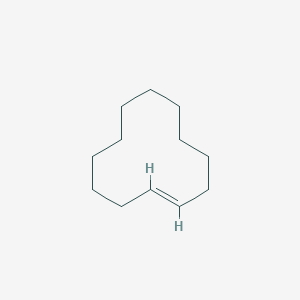
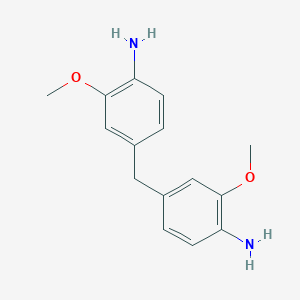
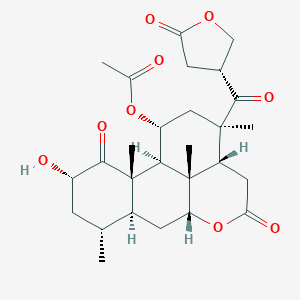

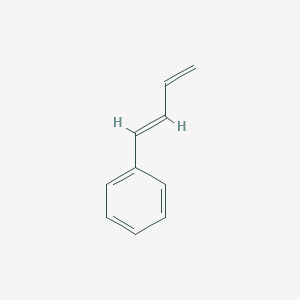
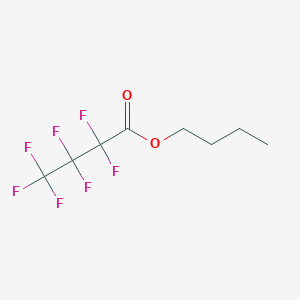
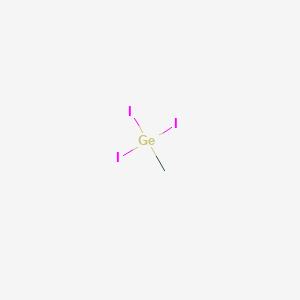
![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)
![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)